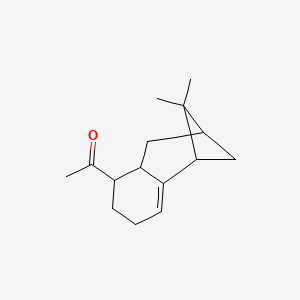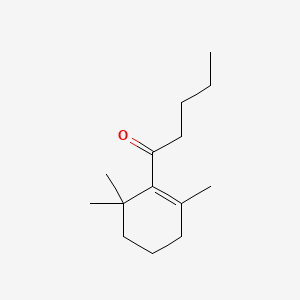
1-(Trichlorosilyl)-1,2,3,4-tetrahydro-1,10-phenanthroline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Trichlorosilyl)-1,2,3,4-tetrahydro-1,10-phenanthroline is a unique organosilicon compound that has garnered interest due to its distinctive chemical properties and potential applications in various fields. This compound features a trichlorosilyl group attached to a tetrahydro-1,10-phenanthroline backbone, making it a subject of study for its reactivity and utility in synthetic chemistry.
準備方法
The synthesis of 1-(Trichlorosilyl)-1,2,3,4-tetrahydro-1,10-phenanthroline typically involves the reaction of 1,2,3,4-tetrahydro-1,10-phenanthroline with trichlorosilane (HSiCl3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process can be summarized as follows:
-
Synthetic Route
Reactants: 1,2,3,4-tetrahydro-1,10-phenanthroline and trichlorosilane.
Reaction Conditions: Inert atmosphere (e.g., nitrogen or argon), typically at room temperature or slightly elevated temperatures.
Procedure: The reactants are mixed in a suitable solvent, such as toluene or dichloromethane, and allowed to react for a specified period. The product is then isolated and purified using standard techniques like distillation or chromatography.
-
Industrial Production Methods
- Industrial production of this compound may involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive trichlorosilane.
化学反応の分析
1-(Trichlorosilyl)-1,2,3,4-tetrahydro-1,10-phenanthroline undergoes various chemical reactions, including:
-
Oxidation: : The trichlorosilyl group can be oxidized to form silanol or siloxane derivatives.
Reagents: Oxidizing agents like hydrogen peroxide (H2O2) or ozone (O3).
Conditions: Typically carried out at room temperature or under mild heating.
Products: Silanol or siloxane compounds.
-
Reduction: : The compound can be reduced to form silane derivatives.
Reagents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: Usually performed in an inert atmosphere at low temperatures.
Products: Silane derivatives.
-
Substitution: : The trichlorosilyl group can undergo substitution reactions to form various organosilicon compounds.
Reagents: Nucleophiles such as alcohols, amines, or thiols.
Conditions: Typically carried out in the presence of a base, such as triethylamine (Et3N), at room temperature.
Products: Substituted organosilicon compounds.
科学的研究の応用
1-(Trichlorosilyl)-1,2,3,4-tetrahydro-1,10-phenanthroline has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce trichlorosilyl groups into target molecules. It is also employed in the preparation of silicon-containing polymers and materials.
Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules due to its reactive trichlorosilyl group.
Medicine: Explored for its potential in drug delivery systems and as a precursor for the synthesis of bioactive silicon-containing compounds.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its ability to form strong bonds with various substrates.
作用機序
The mechanism of action of 1-(Trichlorosilyl)-1,2,3,4-tetrahydro-1,10-phenanthroline primarily involves the reactivity of the trichlorosilyl group. This group can undergo various chemical transformations, enabling the compound to interact with different molecular targets and pathways. For example, in bioconjugation, the trichlorosilyl group can react with nucleophilic sites on biomolecules, forming stable covalent bonds.
類似化合物との比較
1-(Trichlorosilyl)-1,2,3,4-tetrahydro-1,10-phenanthroline can be compared with other trichlorosilyl-containing compounds, such as:
Hexachlorodisiloxane: Composed of two trichlorosilyl groups connected by an oxygen atom.
1,2-Bis(trichlorosilyl)ethane: Contains two trichlorosilyl groups attached to an ethane backbone.
The uniqueness of this compound lies in its tetrahydro-1,10-phenanthroline backbone, which imparts distinct chemical properties and reactivity compared to other trichlorosilyl compounds.
特性
CAS番号 |
78271-96-2 |
|---|---|
分子式 |
C12H11Cl3N2Si |
分子量 |
317.7 g/mol |
IUPAC名 |
trichloro(3,4-dihydro-2H-1,10-phenanthrolin-1-yl)silane |
InChI |
InChI=1S/C12H11Cl3N2Si/c13-18(14,15)17-8-2-4-10-6-5-9-3-1-7-16-11(9)12(10)17/h1,3,5-7H,2,4,8H2 |
InChIキー |
KIFBGPWHWGHAPC-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C3=C(C=CC=N3)C=C2)N(C1)[Si](Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


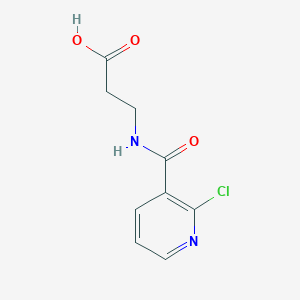
![1,2,3,4,5-Pentafluoro-6-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14447502.png)

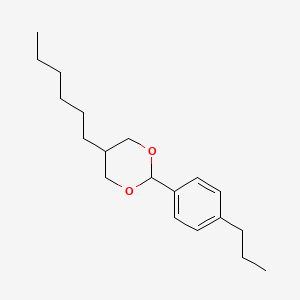
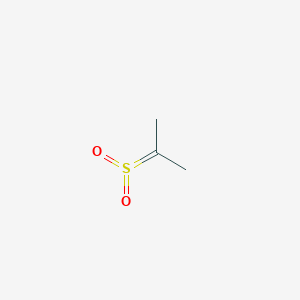
![1,2,3,4-Tetrahydrobenzimidazolo[2,1-b]quinazoline](/img/structure/B14447514.png)
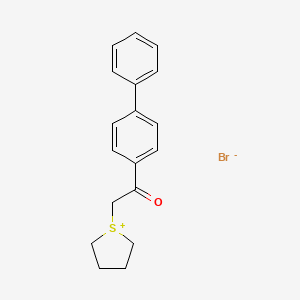

![N-(3-{3-[(Dimethylamino)methyl]phenoxy}propyl)acetamide](/img/structure/B14447529.png)

![7,8-Dihydro-3-methylpyrrolo[1,2-a]pyrimidin-2(6H)-one](/img/structure/B14447537.png)
